NO-洛沙坦 A

描述

Synthesis Analysis

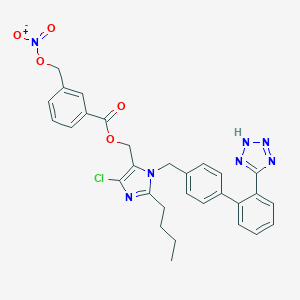

Losartan and its derivatives, including Losartan 3-[(nitrooxy)methyl]benzoate, are synthesized through a series of chemical reactions. A typical synthesis of Losartan involves N-alkylation, deprotection, and reduction steps. For instance, Losartan has been synthesized from 2-butyl-4-chloro-5-hydroxymethyl-imidazole and 5-(4-bromomethyl-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole through a three-step reaction, which is characterized by 1H NMR among other techniques (Xie Su-hao, 2010). Another approach involves a one-pot process in ionic liquid, achieving a yield of 92% (Zhou Zaifu, 2010).

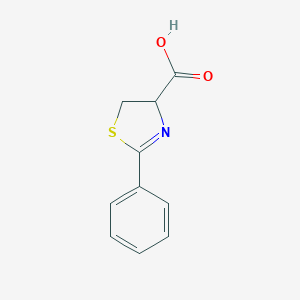

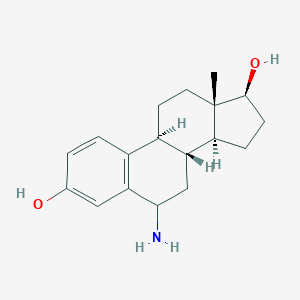

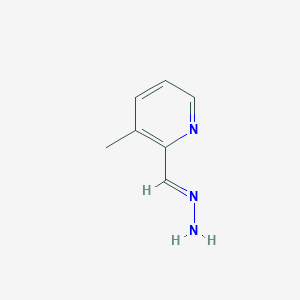

Molecular Structure Analysis

The molecular structure of Losartan and its derivatives is crucial for their activity as angiotensin II receptor antagonists. The structure is characterized by specific functional groups that interact with the angiotensin II receptor, such as the tetrazole and biphenyl moieties, which are essential for its antagonistic activity. The structural analysis often involves spectroscopic methods such as NMR and IR, providing detailed insights into the compound's molecular framework.

Chemical Reactions and Properties

Losartan and its derivatives undergo various chemical reactions, including oxidative degradation and interactions with metal ions. For example, the oxidative degradation of Losartan in environmental remediation involves catalytic oxidation, showing significant degradation efficiency and the formation of less harmful by-products (J. R. Andrade et al., 2020). Additionally, Losartan's interaction with copper(II) has been studied, revealing complex formation that could influence its biological effects (S. Etcheverry et al., 2007).

Physical Properties Analysis

The physical properties of Losartan 3-[(nitrooxy)methyl]benzoate, such as solubility, melting point, and stability, are essential for its formulation and application. These properties are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, acid-base behavior, and interactions with other chemical species, are critical for understanding the behavior of Losartan 3-[(nitrooxy)methyl]benzoate in different environments and conditions. Studies have shown that Losartan's chemical behavior, such as its reactivity with nitrosamines, can significantly impact its safety and effectiveness (Ravi Patel et al., 2023).

科学研究应用

高血压治疗

洛沙坦是一种众所周知的血管紧张素Ⅱ受体阻滞剂 (ARB),用于治疗高血压 . 它可以阻止血管紧张素Ⅱ激素与AT1R结合并激活 . 在洛沙坦中加入硝基氧基可能可以增强其降压作用,但需要更多研究来证实这一点。

氧化应激抑制

ARB,包括洛沙坦,已被证明可以抑制氧化应激 . 这种特性可能对氧化应激起作用的疾病有益,例如心血管疾病和神经退行性疾病 .

晚期糖基化终产物抑制

除了抑制氧化应激外,ARB还可以抑制晚期糖基化 . 晚期糖基化终产物是在暴露于糖类后发生糖基化的蛋白质或脂类,它们与多种疾病有关,包括糖尿病和阿尔茨海默病 .

对肠道菌群的潜在影响

一项研究发现,洛沙坦增加了双歧杆菌和产SCFAs细菌的丰度,并降低了产乳酸细菌的丰度 . 如果NO-洛沙坦 A具有类似的作用,它可能被用于调节肠道菌群,但该领域还需要更多研究。

5. 新化合物的合成和设计 this compound也可以作为设计和合成新化合物的起点 . 加入硝基氧基可以为化学修饰和新型药物的开发提供新的途径 .

作用机制

Target of Action

NO-Losartan A, also known as losartan 3-[(nitrooxy)methyl]benzoate or Losartan 3-[(nitrooxy)methyl]benzoate, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

NO-Losartan A works by blocking angiotensin II from acting on AT1 receptors . Angiotensin II is a hormone that increases blood pressure through three major ways: constricting the walls of blood vessels, signaling the adrenal glands to release aldosterone, and acting directly on the kidneys to decrease the amount of sodium and water that leaves the body through urine . By blocking these receptors, NO-Losartan A prevents these actions, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by NO-Losartan A is the renin-angiotensin system (RAS) . By blocking the action of angiotensin II, NO-Losartan A disrupts the normal functioning of this system, leading to a decrease in blood pressure . This can have downstream effects on various other systems in the body, including the cardiovascular system and the kidneys .

Pharmacokinetics

It’s known that losartan, a related compound, has a bioavailability of 25–35%, is primarily metabolized in the liver, and is excreted via the kidneys and bile duct

Result of Action

The primary result of NO-Losartan A’s action is a decrease in blood pressure . By blocking the action of angiotensin II, NO-Losartan A prevents the constriction of blood vessels and the retention of sodium and water, leading to a decrease in blood pressure . This can have beneficial effects in conditions such as hypertension, heart failure, and kidney problems from diabetes .

Action Environment

The action of NO-Losartan A can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability . Additionally, factors such as diet, lifestyle, and the presence of other health conditions can also influence the action of NO-Losartan A . Therefore, it’s important for healthcare providers to consider these factors when prescribing NO-Losartan A.

未来方向

The development of NO-sartans, such as Losartan 3-[(nitrooxy)methyl]benzoate, represents a promising direction in the treatment of hypertension and related conditions . Further pharmacological investigation showed that these compounds possess antihypertensive and cardiac antihypertrophic effects similar to those of the reference AT 1 -blocking or ACE-inhibiting drugs . Additionally, they have been found to possess anti-ischemic cardio-protective properties and antiplatelet effects .

属性

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

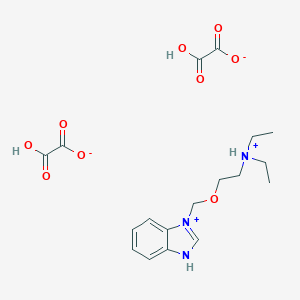

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

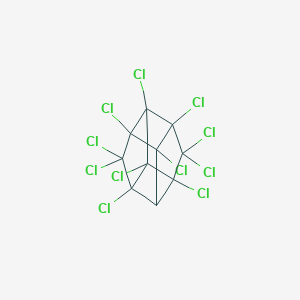

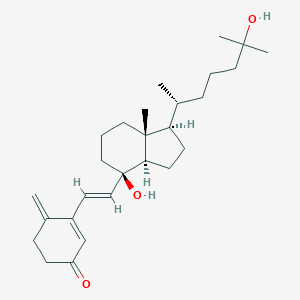

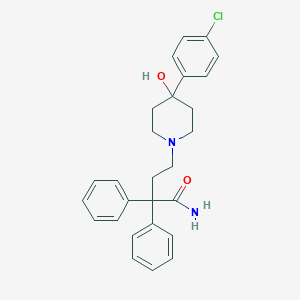

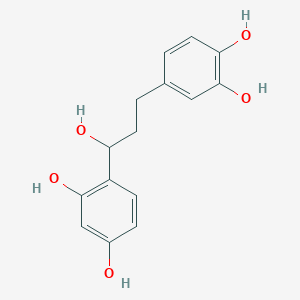

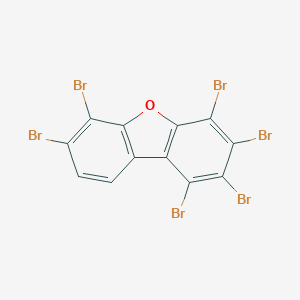

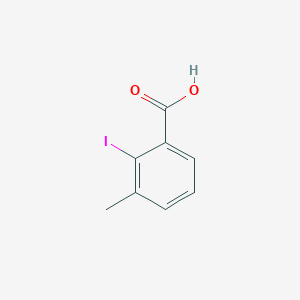

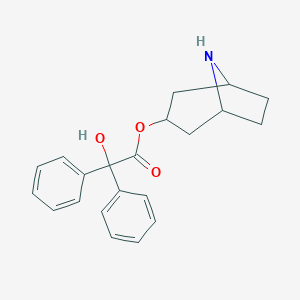

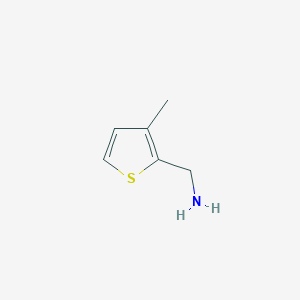

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。